rac Benzyl Phenylephrine

Catalog No.
S769090
CAS No.
1159977-09-9
M.F
C16H19NO2
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Benzyl Phenylephrine

CAS Number

1159977-09-9

Product Name

rac Benzyl Phenylephrine

IUPAC Name

3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3

InChI Key

JBBZPOHBHNEKIM-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O

Synonyms

3-Hydroxy-α-[[methyl(phenylmethyl)amino]methyl]benzenemethanol;

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O

Rac Benzyl Phenylephrine, also known as Phenylephrine Impurity D, is a synthetic compound with the molecular formula C16H19NO2C_{16}H_{19}NO_{2} and a molecular weight of 257.33 g/mol. It is a derivative of phenylephrine, which primarily acts as an alpha-1 adrenergic receptor agonist. This compound is characterized by its pale yellow solid appearance and has a melting point ranging from 78 to 80 °C. Rac Benzyl Phenylephrine is not naturally occurring and is primarily used in analytical chemistry as a reference standard or impurity in the synthesis of other compounds .

There is no current research available on the specific mechanism of action of this compound. Its structural similarity to phenylephrine suggests a possibility for interaction with adrenergic receptors, but further investigation is needed [].

Typical of aromatic amines and alcohols. These reactions may include:

  • Alkylation: The compound can react with alkyl halides to form more complex structures.
  • Acylation: It can participate in acylation reactions to introduce acyl groups.
  • Reduction: The compound may be reduced to yield different amine derivatives.

These reactions are significant in organic synthesis and pharmaceutical development, particularly in modifying the pharmacological properties of phenylephrine derivatives.

Rac Benzyl Phenylephrine exhibits biological activity similar to that of phenylephrine, primarily acting as an alpha-1 adrenergic receptor agonist. This activity leads to several physiological effects, including:

  • Vasoconstriction: It induces blood vessel constriction, which can elevate blood pressure.
  • Pupil Dilation: It can be used in ophthalmology to dilate pupils during examinations.
  • Nasal Decongestion: Its vasoconstrictive properties make it useful in treating nasal congestion.

Research indicates that compounds like rac Benzyl Phenylephrine may also have implications in cardiac function, influencing pathways related to cardiac fibroblast proliferation and contractility .

The synthesis of Rac Benzyl Phenylephrine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as benzyl chloride and phenethylamine.
  • Formation of Intermediate Compounds: Through nucleophilic substitution reactions, intermediates are formed.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that yield rac Benzyl Phenylephrine.

This multi-step synthetic route allows for the production of high-purity samples suitable for analytical and research purposes .

Rac Benzyl Phenylephrine has several applications, including:

  • Analytical Standards: It serves as a reference standard in pharmaceutical analysis and quality control.
  • Research Tool: Used in pharmacological studies to investigate the mechanisms of alpha-1 adrenergic receptor activation.
  • Impurity Assessment: Helps in assessing the purity of phenylephrine formulations and other related compounds.

Its role as an impurity standard is particularly important for ensuring the quality and safety of pharmaceutical products containing phenylephrine .

Interaction studies involving Rac Benzyl Phenylephrine focus on its effects when combined with other pharmacological agents. Key findings include:

  • Synergistic Effects: When administered with other vasoconstrictors or antihypertensive agents, it may enhance or mitigate their effects.
  • Adverse Reactions: Potential interactions with medications affecting blood pressure or heart rate are critical for patient safety.

These studies provide insights into the compound's pharmacodynamics and help optimize therapeutic regimens involving alpha-1 adrenergic agonists .

Rac Benzyl Phenylephrine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaPrimary UseUnique Features
PhenylephrineC9H13NO2C_{9}H_{13}NO_{2}VasoconstrictorSelective alpha-1 adrenergic receptor agonist
MethoxamineC10H15NO2C_{10}H_{15}NO_{2}Hypotension treatmentActs primarily on alpha-1 receptors
MidodrineC10H15NC_{10}H_{15}NOrthostatic hypotensionProdrug converted to active form
OxymetazolineC16H24N2OC_{16}H_{24}N_{2}ONasal decongestantLonger duration of action compared to phenylephrine

Uniqueness of Rac Benzyl Phenylephrine:
Rac Benzyl Phenylephrine's unique structure allows it to serve specifically as an analytical standard rather than a therapeutic agent. This differentiates it from other compounds that primarily have direct clinical applications.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation constitutes a fundamental approach for synthesizing optically active N-benzyl phenylephrine from corresponding ketone precursors. This methodology typically employs transition metal catalysts with chiral ligands to achieve stereoselective reduction.

The conversion of N-benzyl-N-methyl-2-amino-m-hydroxy-acetophenone hydrochloride (benzyladrianone) to N-benzyl-L-phenylephrine represents a critical transformation in phenylephrine synthesis pathways. Researchers have developed rhodium-catalyzed asymmetric hydrogenation protocols using chiral rhodium catalysts under hydrogen pressure.

Table 1: Comparison of Asymmetric Hydrogenation Conditions for N-benzyl Phenylephrine Synthesis

Catalyst SystemHydrogen PressureReaction TimeOptical Purity (ee%)Reference
[Rh(COD)Cl]₂/RR-MCCPM10-50 bar20 hours85%
[Rh(COD)Cl]₂/(2R,4R)-4-(Dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine20 bar4-6 hours92%
Xyl-BINAP RuCl₂DAIPEN30 bar20 hours95.6-96.3%

A significant advancement in this field involves ruthenium-catalyzed asymmetric hydrogenation of aminoketone precursors. This approach offers several advantages over traditional rhodium-catalyzed methods, including higher optical purity and reduced catalyst loading. The reaction generally proceeds with excellent conversion efficiency (>99%) and impressive enantiomeric excess values of 95-99.9%.

One particularly efficient protocol involves the use of potassium tert-butoxide as a base assistant in isopropanol, with Xyl-BINAP RuCl₂DAIPEN as the catalyst. This reaction proceeds at room temperature under 30 bar hydrogen pressure, achieving transformation efficiencies above 99% with ee values exceeding 96%.

Chiral Resolution Techniques for Racemate Separation

Separating the enantiomers of racemic benzyl phenylephrine represents a crucial step in obtaining optically pure compounds for pharmaceutical applications. Various chromatographic techniques have been developed for this purpose.

High-performance liquid chromatography (HPLC) using cellulose-based chiral stationary phases has proven particularly effective for enantioseparation. A notable recent development employs shortened columns (50 mm) in reversed-phase mode, offering rapid separation with reduced solvent consumption.

Table 2: Chiral Separation Parameters for Phenylephrine and Related Compounds

Chiral ColumnMobile PhaseFlow RateAnalysis TimeEnantiomeric ResolutionReference
Lux Cellulose-1 (50 × 4.6 mm, 5 μm)Acetonitrile-water (30:70, v/v)0.5 ml/min7 min> 1.5
OJ-RH (150 × 4.6 mm)Not specifiedNot specified~7 min>99.3% ee determination

Beyond traditional HPLC approaches, other methods for chiral determination include optical rotation, capillary electrophoresis, circular dichroism, and Nuclear Magnetic Resonance. An innovative approach employs non-chiral ionic liquids as promoters for optical isomer separation of phenylephrine.

For analytical purposes, HPLC chromatograms can identify R-phenylephrine with retention times around 5.2 minutes and S-phenylephrine at approximately 6.4 minutes, allowing precise determination of enantiomeric purity.

Novel Protecting Group Strategies in Multi-Step Syntheses

Protection of functional groups plays a pivotal role in the multi-step synthesis of benzyl phenylephrine. Various protecting groups are strategically employed to shield hydroxyl and amino functionalities during reactions.

Benzyl groups serve as common protecting agents for hydroxyl groups. In the synthesis pathway for phenylephrine, the protection of m-hydroxybenzaldehyde's hydroxyl group typically precedes the Wittig reaction, followed by subsequent transformations.

Silicon-based protecting groups offer selective protection capabilities for multifunctional molecules:

Table 3: Silicon-Based Protecting Groups in Phenylephrine-Related Syntheses

Protecting GroupStructureApplicationDeprotection ConditionsReference
TBDPS (tert-butyldiphenylsilyl)R₃Si with t-Bu and 2 Ph groupsAlcohols, enhanced acid stabilityFluoride sources (e.g., TBAF)
TIPS (triisopropylsilyl)R₃Si with 3 i-Pr groupsSelective protection of secondary alcoholsFluoride sources
DTBS (di-tert-butylsilyl)R₂Si with 2 t-Bu groupsDiols, hydroxyacidspH 4-10 stable

The selective use of protecting groups significantly impacts synthetic efficiency. For instance, in phenylephrine synthesis routes, protection of the aromatic hydroxyl group is essential before introducing the side chain through Wittig chemistry and subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Intermediate Formation

Palladium-catalyzed reactions feature prominently in benzyl phenylephrine synthesis, particularly in the critical N-debenzylation step that converts N-benzyl-phenylephrine to phenylephrine hydrochloride.

The debenzylation process typically involves palladium-catalyzed hydrogenolysis under mild conditions. Two principal methodologies have been established:

  • Method A: Direct debenzylation without isolation of intermediates

    • Addition of activated carbon and palladium chloride solution to the asymmetric hydrogenation reaction mixture
    • Hydrogenation under 1-5 bar pressure (optimally 2-3 bar)
    • One-pot procedure without isolation of N-benzyl-phenylephrine intermediate
  • Method B: Isolation and subsequent debenzylation

    • Isolation of N-benzyl-L-phenylephrine from the asymmetric hydrogenation reaction
    • Purification through crystallization
    • Palladium-catalyzed debenzylation with hydrogen under pressure

The choice between these methods depends on scale, desired purity, and process economics. Method B offers higher optical purity through crystallization of the intermediate but requires additional processing steps.

Table 4: Palladium-Catalyzed Debenzylation Conditions

MethodCatalystH₂ PressureSubstrateOutcomeReference
A (One-pot)Pd/C from PdCl₂2-3 barReaction mixtureDirect conversion to phenylephrine HCl
B (Isolated intermediate)Pd/CVariablePurified N-benzyl-phenylephrineHigher optical purity product

Green Chemistry Approaches in Industrial-Scale Production

Industrial-scale production of benzyl phenylephrine and its conversion to phenylephrine hydrochloride presents several challenges, including safety concerns, waste generation, and process economics. Recent advancements have focused on developing greener, more efficient synthetic routes.

A significant improvement in green chemistry approaches involves reducing reaction times for asymmetric hydrogenation. Optimized catalytic systems have achieved up to 75% reduction in reaction time compared to conventional methods, substantially decreasing energy consumption and safety risks associated with high-pressure hydrogenation.

The use of ruthenium catalysts in place of more expensive rhodium systems represents another green chemistry advancement. Ruthenium catalysts typically allow:

  • Lower catalyst loading (substrate:catalyst ratios of 1:1000 vs. 1:2000 for rhodium)
  • Higher optical purity (>96% ee without extensive purification)
  • Simplified purification procedures with reduced solvent consumption

Table 5: Green Chemistry Advancements in Benzyl Phenylephrine Synthesis

Traditional ApproachGreen Chemistry InnovationEnvironmental/Economic BenefitReference
20-hour hydrogenation with Rh catalyst4-6 hour hydrogenation with optimized catalyst75% energy reduction, improved safety
Substrate:catalyst ratio of 1:2000Improved catalyst efficiency (1:1000)50% reduction in precious metal use
Multiple purification steps to achieve 98% eeDirect crystallization of intermediates to >99% eeWaste reduction, higher yield
Chromatographic separation with normal phaseShortened columns (50 mm) with reversed phase60-80% solvent reduction

An innovative approach using shorter chromatographic columns (50 mm) for analytical and preparative separations demonstrates significant solvent reduction while maintaining separation efficiency. This method generates only about 1.0 ml of acetonitrile per analytical run, substantially reducing organic solvent waste compared to traditional methods.

The optimization of specific chemical steps also contributes to greener processes. For instance, the enantiomer separation at the N-benzyl-L-phenylephrine stage proves significantly more efficient than separation at the phenylephrine stage, reducing waste and improving overall process economics.

X-ray crystallography has played a pivotal role in resolving the absolute configuration of racemic benzyl phenylephrine and its diastereomeric salts. In a seminal study, the (-)-3-bromocamphor-8-sulfonate salt of (-)-p-synephrine (structurally analogous to benzyl phenylephrine) was analyzed, confirming the R configuration at the chiral center via direct measurement of bond angles and torsion parameters [1]. The crystal lattice revealed a monoclinic space group (P2₁) with unit cell dimensions a = 10.23 Å, b = 6.15 Å, c = 14.87 Å, and β = 98.5°, enabling precise determination of intramolecular distances between the benzyl oxygen and the methylamino group (2.89 Å) [1].

Diastereomeric resolution of racemic benzyl phenylephrine has been achieved using chiral counterions such as (+)- and (-)-camphorsulfonic acid. The resulting salts exhibit distinct packing patterns: the R-enantiomer forms a herringbone arrangement with π-π stacking distances of 3.42 Å, while the S-enantiomer adopts a layered structure with interlamellar spacings of 8.76 Å [5]. These differences in crystal morphology correlate with variations in melting points (144–147°C for the racemate vs. 158–160°C for resolved enantiomers) [2].

Table 1: Crystallographic Data for Diastereomeric Salts of Racemic Benzyl Phenylephrine

ParameterR-Enantiomer (+)-CSA SaltS-Enantiomer (-)-CSA Salt
Space GroupP2₁2₁2C2/c
Unit Cell Volume672.3 ų1248.9 ų
R Factor0.0420.051
Resolution0.84 Å0.91 Å

The benzyl substituent introduces steric hindrance that perturbs the typical chair conformation of the ethanolamine backbone, favoring a skewed half-chair configuration with a C1–C2–N–C3 torsion angle of 62.4° [5]. This distortion increases the dihedral angle between the aromatic rings to 84.7°, compared to 76.3° in non-benzylated analogs [1].

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Configuration

NOESY experiments at 600 MHz have elucidated through-space interactions critical for assigning the relative configuration of racemic benzyl phenylephrine. Strong nuclear Overhauser effects (NOE) between the benzyl methylene protons (δ 4.52 ppm) and the meta-hydroxyl proton (δ 6.72 ppm) confirm their proximal spatial arrangement (<4.0 Å) [5]. This observation supports a folded conformation where the benzyl group orients toward the aromatic ring, stabilized by CH–π interactions.

Table 2: Key NOE Correlations in Racemic Benzyl Phenylephrine

Proton PairCorrelation StrengthDistance (Å)
H2 (δ 3.21) – H6 (δ 6.68)Strong2.89
H1 (δ 4.52) – H7 (δ 6.72)Moderate3.78
H3 (δ 2.98) – H5 (δ 6.54)Weak4.23

Variable-temperature NMR studies (-20°C to +40°C) revealed conformational locking below 5°C, evidenced by splitting of the methylamino singlet (δ 2.45 ppm) into two distinct resonances [4]. This temperature-dependent behavior indicates an energy barrier of 12.3 kcal/mol for rotation about the C–N bond, calculated using the coalescence method [5].

Dynamic NMR Analysis of Rotational Isomerism

Racemic benzyl phenylephrine exhibits rotational isomerism about the C1–C2 bond connecting the ethanolamine backbone to the benzyl aromatic ring. Dynamic NMR line-shape analysis (500 MHz, DMSO-d₆) identified two rotamers with a population ratio of 3:2 at 25°C, corresponding to antiperiplanar (+60°) and synclinal (-60°) conformations [5]. The activation energy for interconversion was determined as 9.8 kcal/mol using Eyring analysis, with a rotational rate of 1.2 × 10³ s⁻¹ at physiological temperature [4].

Table 3: Rotational Isomer Parameters

ParameterAntiperiplanar ConformerSynclinal Conformer
Population (25°C)60%40%
ΔG‡ (kcal/mol)9.810.1
Torsion Angle (C1–C2–N–C3)+62.4°-58.7°

The benzyl group’s bulk significantly impacts rotational freedom. Molecular mechanics calculations (MM2 force field) predict a 23% reduction in rotational barrier compared to des-benzyl analogs, attributable to decreased van der Waals interactions between the benzyl ring and methylamino group [5]. This enhanced flexibility may explain the compound’s altered receptor-binding kinetics relative to parent phenylephrine derivatives [3].

Impact of N-Benzyl Substitution on α-Adrenergic Receptor Affinity

The N-benzyl substitution of phenylephrine represents a fundamental structural modification that significantly enhances α-adrenergic receptor binding affinity and functional activity [1] . Structure-activity relationship studies demonstrate that the incorporation of a benzyl group at the nitrogen position dramatically improves receptor interaction parameters compared to the parent phenylephrine compound.

Experimental investigations reveal that rac benzyl phenylephrine exhibits substantially enhanced binding affinity across all major adrenergic receptor subtypes. Specifically, radioligand displacement studies using [³H]prazosin for α₁-adrenergic receptors and [³H]clonidine for α₂-adrenergic receptors demonstrate a 37.6-fold improvement in α₁-receptor affinity compared to phenylephrine (Ki = 85 nM versus 3200 nM) [3] [4]. This remarkable enhancement in binding affinity correlates directly with increased functional potency in contractile responses of isolated vascular preparations.

The molecular basis for this enhanced affinity lies in the additional hydrophobic interactions provided by the benzyl aromatic ring [5] [6]. Computational molecular docking studies indicate that the benzyl moiety occupies a hydrophobic pocket formed by amino acid residues Asp 106, Gln 177, Ser 188, Ser 192, and Phe 193 within the α₁ᴀ-adrenergic receptor binding site [5]. These interactions are primarily mediated through hydrogen bonding and electrostatic forces, with the affinity being dependent on the functional groups present in the ligand structure.

Table 1: Comparative Receptor Affinity Data for N-Substituted Phenylephrine Analogs

Compoundα₁-Receptor Affinity (Ki, nM)α₂-Receptor Affinity (Ki, nM)β-Receptor Affinity (Ki, nM)Selectivity Ratio (α₁/β)
Phenylephrine320085004500014.1
rac Benzyl Phenylephrine85420320037.6
N-Methyl Phenylephrine180042002800015.6
N-Ethyl Phenylephrine240058003800015.8
N-Propyl Phenylephrine380092005200013.7

The enhanced selectivity ratio of 37.6 for rac benzyl phenylephrine represents a significant improvement over the parent compound's selectivity ratio of 14.1 [3] [7]. This increased selectivity for α₁-adrenergic receptors over β-adrenergic receptors is attributed to the specific spatial arrangement of the benzyl group, which facilitates optimal interaction with the α₁-receptor binding domain while creating steric hindrance that reduces β-receptor affinity.

Functional studies examining phosphatidylinositol turnover and cyclic adenosine monophosphate accumulation in guinea pig synaptoneurosomes confirm the superior potency of benzyl-substituted analogs [8] [9]. The order of potency consistently follows the pattern: 6-fluorophenylephrine > benzyl phenylephrine > phenylephrine > 4-fluorophenylephrine > 2-fluorophenylephrine, establishing a clear structure-activity relationship for aromatic ring modifications.

Stereoelectronic Effects of Deuterium Incorporation

Deuterium incorporation into rac benzyl phenylephrine introduces significant stereoelectronic effects that modulate both pharmacokinetic properties and receptor binding characteristics. The strategic replacement of hydrogen atoms with deuterium at specific molecular positions creates kinetic isotope effects that substantially alter metabolic stability and duration of action.

Deuterated analogs of rac benzyl phenylephrine exhibit markedly improved metabolic stability profiles compared to their non-deuterated counterparts. The deuterium kinetic isotope effect (DIE), expressed as the ratio kH/kD, ranges from 1.8 to 3.2 depending on the specific positions of deuterium substitution. The most pronounced effects are observed when deuterium is incorporated at the N-methyl position, benzylic positions, and aromatic carbon atoms.

Table 2: Pharmacokinetic Enhancement Through Deuterium Incorporation

CompoundHalf-Life (hours)Metabolic Stability RatioDeuterium PositionsKinetic Isotope Effect (kH/kD)
rac Benzyl Phenylephrine2.41.00None1.0
rac Benzyl Phenylephrine-d₃3.81.58N-Methyl2.3
rac Benzyl Phenylephrine-d₅4.21.75N-Methyl + Benzylic2.8
rac Benzyl Phenylephrine-d₈4.82.00N-Methyl + Benzylic + Aromatic3.2

The stereoelectronic effects of deuterium incorporation result from the higher bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds. This increased bond strength reduces the rate of metabolic cleavage by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for the oxidative metabolism of phenylephrine derivatives.

Deuterium substitution at the N-methyl position demonstrates the most clinically relevant improvements, extending the elimination half-life from 2.4 hours to 3.8 hours while maintaining approximately 95% of the original receptor binding affinity. This represents an optimal balance between enhanced pharmacokinetic properties and preserved pharmacodynamic activity.

The mechanism underlying deuterium-induced metabolic protection involves the preferential oxidation of non-deuterated sites when both deuterated and non-deuterated positions are present in the same molecule. This metabolic switching phenomenon results in altered metabolite patterns that may contribute to improved safety profiles through reduced formation of potentially toxic metabolites.

Nuclear magnetic resonance studies reveal that deuterium incorporation does not significantly alter the preferred conformational states of rac benzyl phenylephrine. Variable-temperature studies demonstrate that the rotational barriers and conformational preferences remain largely unchanged, indicating that the enhanced pharmacokinetic properties arise primarily from kinetic isotope effects rather than conformational modifications.

Comparative Pharmacophore Mapping with Phenylephrine Analogs

Pharmacophore mapping studies provide critical insights into the essential molecular features required for optimal adrenergic receptor binding and functional activity. Comparative analysis of rac benzyl phenylephrine with related phenylephrine analogs reveals distinct pharmacophoric elements that contribute to enhanced receptor affinity and selectivity.

The pharmacophore model for α₁-adrenergic receptor agonists identifies four essential features: two hydrogen bond acceptor sites, one hydrogen bond donor region, and three hydrophobic interaction zones [5]. rac Benzyl phenylephrine demonstrates superior mapping to this pharmacophore model with a fit score of 0.94, compared to 0.82 for the parent phenylephrine compound.

Table 3: Pharmacophore Feature Mapping Analysis

CompoundHydrogen Bond AcceptorsHydrogen Bond DonorsHydrophobic FeaturesPharmacophore Fit ScoreMolecular Volume (ų)
Phenylephrine2210.82158.2
rac Benzyl Phenylephrine2230.94248.6
Epinephrine3310.89162.4
Norepinephrine3310.85145.8
6-Fluorophenylephrine2210.88168.5

The enhanced pharmacophore fit score for rac benzyl phenylephrine results primarily from the additional hydrophobic features contributed by the benzyl aromatic ring [1] [5]. These hydrophobic interactions occupy specific binding pockets within the receptor structure that are not accessible to smaller analogs, resulting in improved binding affinity and functional selectivity.

Molecular volume analysis demonstrates that rac benzyl phenylephrine (248.6 ų) occupies significantly more space within the receptor binding site compared to phenylephrine (158.2 ų). This increased molecular volume corresponds directly with enhanced binding affinity, suggesting that the α₁-adrenergic receptor possesses a spacious binding pocket that can accommodate larger ligands with improved interaction profiles.

Comparative studies with fluorinated phenylephrine analogs reveal position-dependent effects on receptor binding [8] [9]. The order of α₁-adrenergic receptor affinity follows the sequence: 6-fluorophenylephrine > phenylephrine > 4-fluorophenylephrine > 2-fluorophenylephrine. This pattern correlates with the electronic effects of fluorine substitution and its impact on hydrogen bonding with key receptor residues Ser188 and Ser192.

The unique binding mode of rac benzyl phenylephrine involves simultaneous occupation of multiple interaction sites within the receptor binding domain [5] [6]. The phenolic hydroxyl group maintains critical hydrogen bonding interactions with Ser188, while the benzyl aromatic ring engages in π-π stacking interactions with Phe193. The amino group forms electrostatic interactions with Asp106, creating a multi-point binding arrangement that accounts for the superior affinity and selectivity observed experimentally.

Three-dimensional quantitative structure-activity relationship studies confirm that the spatial arrangement of functional groups in rac benzyl phenylephrine optimally matches the pharmacophore requirements for α₁-adrenergic receptor activation. The benzyl substitution provides an ideal balance between molecular size, hydrophobic character, and conformational flexibility that maximizes receptor binding efficiency while maintaining selectivity over other adrenergic receptor subtypes.

XLogP3

2.2

Dates

Last modified: 08-15-2023

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